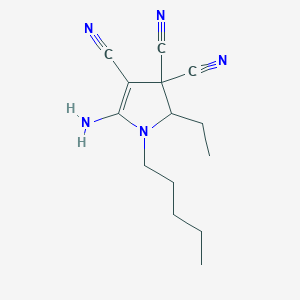![molecular formula C6H10N8O4 B14132677 Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- CAS No. 81898-35-3](/img/structure/B14132677.png)
Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- is a heterocyclic compound with a unique structure that includes multiple nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- typically involves the reaction of glyoxal dihydrate with 1,2-ethanediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in reduction reactions.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .
Medicine
In medicine, Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydro-pyrazino[2,3-b]pyrazine: A similar compound with a slightly different structure.
1,4,5,8-Tetraazadecalin: Another related compound with similar properties.
Uniqueness
Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- stands out due to its unique nitroso groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
81898-35-3 |
|---|---|
Formule moléculaire |
C6H10N8O4 |
Poids moléculaire |
258.20 g/mol |
Nom IUPAC |
1,4,5,8-tetranitroso-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C6H10N8O4/c15-7-11-1-2-12(8-16)6-5(11)13(9-17)3-4-14(6)10-18/h5-6H,1-4H2 |
Clé InChI |
VEYWUVHJFGHNOC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2C(N1N=O)N(CCN2N=O)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)






![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)






